2-Amino-4-azidobutanoic acid

Description

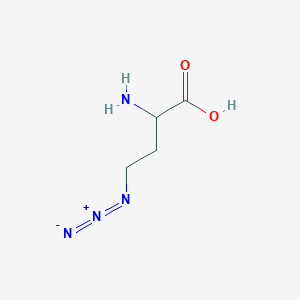

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-azidobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWQLZWAZSJGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923244 | |

| Record name | 2-Amino-4-azidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120143-20-6 | |

| Record name | Butanoic acid, 2-amino-4-azido-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120143206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-azidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Azidobutanoic Acid and Its Derivatives

Established Synthetic Routes and Protocols

The synthesis of 2-amino-4-azidobutanoic acid, particularly its L-isomer (also known as L-azidohomoalanine or L-Aha), has been approached through several established routes. A common and well-documented strategy involves the conversion of readily available amino acid precursors.

One of the primary approaches starts from protected L-glutamine. nih.govcam.ac.uk This method typically involves two key transformations: a Hofmann rearrangement of the side-chain amide, followed by a diazotransfer reaction to introduce the azide (B81097) functionality. The Hofmann rearrangement converts the glutamine side chain to a primary amine, yielding a 2,4-diaminobutanoic acid (Dab) derivative. nih.govcam.ac.uk This intermediate is then subjected to a diazotransfer reaction, where the terminal amino group is converted to an azide. nih.gov

Another established route utilizes L-homoserine as the starting material. google.com This pathway involves protecting the amino and carboxyl groups of homoserine, followed by activation of the side-chain hydroxyl group (e.g., through mesylation or tosylation). The activated hydroxyl group is then displaced by an azide nucleophile, typically sodium azide, in an SN2 reaction. researchgate.net

A summary of a common protocol starting from L-glutamine is presented below:

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | N-terminal Protection | Fmoc-OSu, NaHCO₃ | Fmoc-L-glutamine |

| 2 | Hofmann Rearrangement | I-bis(trifluoroacetate) or (diacetoxyiodo)benzene | Fmoc-L-2,4-diaminobutanoic acid derivative |

| 3 | Diazotransfer | TfN₃, CuSO₄·5H₂O, NaHCO₃ | Fmoc-(S)-2-amino-4-azidobutanoic acid |

This multi-step process, while reliable, has prompted research into more streamlined and efficient synthetic strategies.

Development of Concise and Efficient Synthesis Strategies

To overcome the limitations of longer synthetic sequences, efforts have been directed towards developing more concise and efficient methods. A notable advancement is a two-step synthesis starting directly from commercially available Fmoc-protected L-glutamine (Fmoc-Gln-OH). cam.ac.uk

This efficient route combines the Hofmann rearrangement and diazotransfer into a more streamlined process. The key features of this strategy are:

Starting Material: Readily available and standard Fmoc-L-glutamine. cam.ac.uk

First Step: Hofmann rearrangement to generate the amine precursor, Fmoc-Dab-OH. cam.ac.uk

Second Step: A carefully pH-controlled diazotransfer reaction using reagents like imidazole-1-sulfonyl azide hydrochloride to convert the terminal amine to the azide. cam.ac.uk

Stereoselective Synthesis Approaches for Isomers (e.g., L-isomer)

The biological and pharmaceutical applications of this compound necessitate strict control over its stereochemistry, with the L-isomer ((S)-2-amino-4-azidobutanoic acid) being the most commonly required form. Stereoselectivity is typically achieved by using an enantiomerically pure starting material from the chiral pool.

The most common stereoselective syntheses start with L-glutamine or L-homoserine. nih.govgoogle.com Since the chiral center at the α-carbon is already established in the starting material and the subsequent reactions are performed on the side chain, the original stereochemistry is retained throughout the synthesis. For instance, the synthesis of γ-azido L-homoalanine from L-glutamine proceeds with high optical purity. researchgate.net

Alternative methods for stereoselective synthesis of amino acids, such as asymmetric alkylation of glycine (B1666218) Schiff base complexes, have also been developed. nih.gov While not specifically detailed for this compound in the provided context, these methodologies represent a powerful approach for creating non-proteinogenic amino acids with high enantiomeric purity. nih.govpurdue.edu These methods often employ a recyclable chiral auxiliary to induce asymmetry. nih.gov

The high optical purity of the final product is crucial, and analyses have confirmed that syntheses starting from L-amino acids, such as L-glutamine, yield the desired L-isomer of this compound with high enantiomeric excess. researchgate.net

Preparation of Protected Derivatives for Chemical Applications (e.g., Fmoc, Boc)

For applications in peptide synthesis and other bioconjugation techniques, the amino group of this compound must be protected. The most common protecting groups are the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.

Boc Protection: The Boc group is used in the alternative Boc/Bzl strategy for peptide synthesis and in various organic synthesis applications. peptide.com The synthesis of Boc-(S)-2-amino-4-azidobutanoic acid can be accomplished by reacting the unprotected amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov Alternatively, a synthetic route can start from a Boc-protected precursor, such as Boc-L-homoserine. google.com The Boc group is stable under many reaction conditions but can be easily removed with moderate acids like trifluoroacetic acid (TFA). peptide.com

| Protecting Group | Full Name | Cleavage Condition | Common Application |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Mild base (e.g., 20% piperidine (B6355638) in DMF) nih.gov | Solid-Phase Peptide Synthesis (SPPS) |

| Boc | tert-Butoxycarbonyl | Moderate acid (e.g., TFA) peptide.com | Liquid and Solid-Phase Peptide Synthesis |

Scalability Considerations in Laboratory Synthesis

The transition from a small-scale discovery synthesis to a larger, preparative scale is a critical consideration for the practical application of this compound. Research has demonstrated that the synthesis of its protected derivatives is scalable.

Protocols have been developed that allow for the preparation of multigram quantities of Fmoc-protected azido (B1232118) amino acids, including Fmoc-(S)-2-amino-4-azidobutanoic acid, within a week. nih.govnih.gov Key factors enabling this scalability include:

Use of Readily Available Starting Materials: Employing inexpensive, common amino acids like L-glutamine. cam.ac.uk

Efficient Reactions: Developing concise routes that minimize steps and avoid chromatographic purification where possible. cam.ac.uk

Safe Reagents: Utilizing safer diazotransfer reagents, such as imidazole-1-sulfonyl azide, to avoid potentially explosive alternatives, especially on a larger scale. cam.ac.uk

These optimized procedures make the in-house preparation of this non-natural amino acid significantly more cost-effective compared to commercial sources, facilitating its broader use in research. nih.govresearchgate.net The ability to produce gram-scale quantities is essential for applications such as the synthesis of large peptides or for use in drug development programs. cam.ac.uknih.gov

Bioorthogonal Chemistry and Reactivity of 2 Amino 4 Azidobutanoic Acid

The Azide (B81097) Group as a Versatile Bioorthogonal Handle

The azide functional group is a cornerstone of bioorthogonal chemistry due to a unique combination of properties that make it exceptionally well-suited for studying biological systems. One of its most significant advantages is its small size, which minimizes potential disruptions to the structure and function of biomolecules into which it is incorporated. This feature allows for the introduction of the azide as a chemical reporter into metabolites, such as sugars or amino acids like 2-Amino-4-azidobutanoic acid, with minimal perturbation of their natural processing by cellular machinery.

Furthermore, the azide group is metabolically stable and essentially absent from most living organisms. This bioorthogonality ensures that it does not participate in unwanted side reactions with endogenous molecules, providing a clean and specific chemical handle for subsequent labeling and detection. The azide acts as a soft electrophile, reacting selectively with soft nucleophiles like phosphines, a type of reactivity that is orthogonal to the hard nucleophiles commonly found in biological systems. This selective reactivity is the basis for several powerful ligation strategies.

Key Properties of the Azide Bioorthogonal Handle

| Property | Description | Significance in Bioorthogonal Chemistry |

| Size | The azide group is exceptionally small. | Minimizes structural and functional perturbation of biomolecules. |

| Stability | It is metabolically stable within cellular environments. | Prevents unwanted degradation or side reactions. |

| Bioorthogonality | Azides are virtually nonexistent in natural biological systems. | Ensures high selectivity and avoids interference with native processes. |

| Reactivity | Acts as a soft electrophile, showing selective reactivity. | Enables specific chemical ligations with exogenously supplied reaction partners. |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. This reaction, a key example of "click chemistry," involves the formation of a stable 1,2,3-triazole ring from the reaction of an azide and a terminal alkyne, catalyzed by copper(I) ions. The CuAAC reaction is characterized by its high regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer.

The reaction proceeds under mild conditions, including a wide pH range (4-12) and in aqueous solutions, making it suitable for biological applications. The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring that rearranges to the stable triazole product.

When this compound is incorporated into a protein, the azide side chain can be specifically targeted with an alkyne-containing probe (e.g., a fluorescent dye or a purification tag) via CuAAC. This enables the specific labeling and visualization of proteins within complex mixtures or even inside living cells. However, a significant drawback of CuAAC for in vivo applications is the cytotoxicity associated with the copper(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications

To address the toxicity concerns of the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne as it forms the stable triazole product.

SPAAC has proven to be a powerful tool for labeling biomolecules in living systems due to its bioorthogonality and the absence of a toxic catalyst. Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), have been developed to enhance reaction kinetics and stability. The reaction of a protein containing this compound with a cyclooctyne-functionalized probe allows for efficient and specific labeling in live cells and organisms. The reaction rates of SPAAC are generally slower than CuAAC, but ongoing research focuses on developing new cyclooctynes with improved reactivity.

Staudinger Ligation for Chemoselective Protein Modification

The Staudinger ligation is another important bioorthogonal reaction that utilizes the azide group. This reaction involves the reaction of an azide with a specifically engineered triarylphosphine. The initial reaction forms an aza-ylide intermediate, which then undergoes an intramolecular rearrangement to form a stable amide bond.

This method has been successfully used to modify proteins containing this compound. The incorporation of this unnatural amino acid provides a unique chemical handle that can be selectively targeted with a phosphine-containing probe. The Staudinger ligation is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for modifying proteins in their native environment. One of the key advantages of this reaction is that it forms a native amide bond, which can be beneficial in applications where the structure of the linker is critical.

Exploration of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Potential

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a valuable alternative to the more common CuAAC reaction. A key feature of RuAAC is that it produces the 1,5-disubstituted 1,2,3-triazole regioisomer, which is complementary to the 1,4-isomer formed in CuAAC. This difference in regioselectivity allows for greater control over the final structure of the ligation product.

The reaction is catalyzed by ruthenium(II) complexes, such as [Cp*RuCl], and can proceed with both terminal and internal alkynes. The proposed mechanism involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. While not as widely used in biological systems as CuAAC or SPAAC, RuAAC has significant potential in materials science and bioconjugation where the specific 1,5-linkage is desired. Its tolerance for a broad range of functional groups suggests its potential for future applications in modifying proteins containing this compound.

Comparison of Bioorthogonal Ligation Reactions

| Reaction | Catalyst | Product | Key Advantage | Key Disadvantage |

| CuAAC | Copper(I) | 1,4-disubstituted triazole | High reaction rate and efficiency. | Copper toxicity limits in vivo applications. |

| SPAAC | None (strain-promoted) | 1,2,3-triazole | No catalyst needed, suitable for live cells. | Generally slower kinetics than CuAAC. |

| Staudinger Ligation | None | Amide bond | Forms a native amide linkage. | Can have slower kinetics. |

| RuAAC | Ruthenium(II) | 1,5-disubstituted triazole | Complementary regioselectivity to CuAAC. | Less explored in biological systems. |

Applications in Protein and Peptide Research

Metabolic Labeling of Newly Synthesized Proteins (Nascent Proteomics)

One of the most powerful applications of 2-amino-4-azidobutanoic acid is in the metabolic labeling of newly synthesized proteins, a field often referred to as nascent proteomics. This approach allows researchers to capture a snapshot of the proteins being actively produced by a cell or organism at a specific time.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a widely used technique that enables the selective identification and enrichment of newly synthesized proteins. nih.govtcichemicals.com The core principle of BONCAT involves introducing a non-canonical amino acid containing a bioorthogonal chemical reporter, such as the azide (B81097) group in this compound, into cellular proteins during translation. nih.govnih.gov

The process begins by supplementing the cell culture medium with this compound, often in a medium deficient in the natural amino acid methionine. tcichemicals.com The cellular translational machinery recognizes this compound as an analog of methionine and incorporates it into newly synthesized proteins in place of methionine residues. nih.gov This results in a population of nascent proteins that are "tagged" with an azide group. gbiosciences.com

Following the labeling period, cells are lysed, and the proteome is harvested. The azide-tagged proteins can then be selectively reacted with a probe molecule containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), both forms of "click chemistry". nih.gov This probe can be a fluorescent dye for visualization or an affinity tag like biotin (B1667282) for enrichment and subsequent identification by mass spectrometry. protocols.io This highly specific and efficient reaction allows for the selective detection and isolation of proteins that were synthesized during the labeling window. nih.gov

Table 1: Key Principles of BONCAT

| Principle | Description |

|---|---|

| Metabolic Incorporation | A non-canonical amino acid with a bioorthogonal handle (e.g., azide in this compound) is supplied to cells and incorporated into newly synthesized proteins during translation. nih.gov |

| Bioorthogonal Chemistry | The incorporated chemical handle (azide) is inert to biological molecules but reacts specifically with an exogenous probe (e.g., an alkyne). nih.gov |

| Selective Detection | The reaction, often "click chemistry," attaches a reporter molecule (e.g., fluorophore or biotin) to the newly synthesized proteins, allowing for their visualization or purification. protocols.ionih.gov |

The success of BONCAT heavily relies on the ability of the non-canonical amino acid to be efficiently and faithfully incorporated into proteins without significantly perturbing cellular processes. nih.gov this compound has proven to be an excellent surrogate for the essential amino acid methionine. nih.gov

Table 2: Comparison of Methionine and this compound

| Feature | Methionine | This compound (AHA) |

|---|---|---|

| Chemical Formula | C5H11NO2S | C4H8N4O2 |

| Side Chain | -CH2-CH2-S-CH3 | -CH2-CH2-N3 |

| Recognition by MetRS | Native Substrate | Recognized and Activated nih.gov |

| Incorporation into Proteins | At AUG codons | At AUG codons in place of Methionine nih.govnih.gov |

| Bioorthogonal Handle | None | Azide (-N3) nih.gov |

Historically, the monitoring of protein synthesis relied on the use of radioactive amino acid analogs, such as ³⁵S-methionine. While effective, these methods pose safety risks and are limited in their application, particularly for in vivo studies. The advent of this compound and BONCAT has provided a suite of powerful and versatile non-radioactive detection methods. liverpool.ac.ukmdpi.com

Once newly synthesized proteins are labeled with this compound, the azide group serves as a platform for the attachment of various detection probes via click chemistry. mpg.de For visualization of protein synthesis, a fluorescent alkyne probe can be attached, allowing for the imaging of nascent proteins within cells and tissues using fluorescence microscopy. nih.gov This technique, often called fluorescent non-canonical amino acid tagging (FUNCAT), provides spatiotemporal information about protein synthesis. nih.gov

For proteomic analysis, an alkyne-biotin tag is commonly used. protocols.io Following the click reaction, the biotinylated proteins can be selectively captured and enriched from the total cell lysate using streptavidin-coated beads. nih.gov The enriched proteins are then identified and quantified using mass spectrometry, providing a detailed profile of the newly synthesized proteome. nih.gov These non-radioactive methods offer greater safety, versatility, and a broader range of applications compared to traditional radioisotopic techniques. liverpool.ac.uk

Protein Engineering and Functionalization

Beyond its use in tracking global protein synthesis, this compound is a valuable tool for protein engineering and the creation of proteins with novel functions. This is achieved by incorporating the amino acid at specific sites within a protein sequence, which can then be chemically modified.

While metabolic labeling with this compound results in its incorporation at all methionine sites, it is also possible to insert it at a single, predetermined position within a recombinant protein. mdpi.com This is accomplished through the use of an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov

This system consists of an aminoacyl-tRNA synthetase that is evolved to exclusively recognize this compound and not any of the canonical amino acids. researchgate.net This engineered synthetase is paired with a suppressor tRNA that recognizes a nonsense codon, typically the amber stop codon (UAG). mdpi.com When the gene for the protein of interest is co-expressed with the genes for the orthogonal synthetase/tRNA pair in the presence of this compound, the non-canonical amino acid is incorporated only at the position corresponding to the amber codon. nih.gov This allows for the production of a homogeneous population of proteins with a single azide handle at a precise location.

The ability to site-specifically incorporate this compound opens up a vast array of possibilities for modifying proteins under conditions that preserve their natural structure and function. chemimpex.com The bioorthogonal nature of the azide group allows for chemical modifications to be performed in the complex environment of a cell lysate or even within living cells without cross-reacting with other cellular components. chemimpex.com

This has enabled a wide range of applications, including:

Attaching fluorescent probes: To study protein localization, trafficking, and conformational changes in real-time.

Immobilizing proteins: To surfaces for the development of protein microarrays and biosensors.

Creating protein-drug conjugates: For targeted drug delivery.

Introducing post-translational modifications: To study their effects on protein function.

The ability to perform these modifications under native and intracellular conditions provides a powerful means to study and manipulate protein function in a biologically relevant context.

Enhancing Protein Stability and Activity through Incorporation

The incorporation of non-canonical amino acids like this compound can be a strategic approach to enhance the stability and activity of proteins. The azide group, once incorporated, can serve as a chemical handle for further modifications. For instance, it can be used to introduce crosslinks within a protein structure. By placing the amino acid at specific sites, the azide can react with another functional group (like an alkyne) introduced elsewhere in the protein, creating a covalent bridge. This process, often achieved through click chemistry, can result in a more rigid and stable protein structure. nih.gov Such stabilization is crucial for developing more effective biopharmaceuticals that can withstand harsher conditions or have a longer shelf-life. chemimpex.com

Furthermore, the modification of proteins via the azide handle can also modulate their activity. chemimpex.com By attaching specific molecules or moieties, researchers can fine-tune the protein's interaction with other molecules, enhance its catalytic efficiency, or alter its substrate specificity. This allows for the creation of proteins with novel functions or improved performance for specific applications.

Development of Engineered Proteins for Specific Applications

The ability to incorporate this compound into proteins is a cornerstone of modern protein engineering. princeton.edu This process typically involves the use of engineered aminoacyl-tRNA synthetases (aaRS) that can recognize the unnatural amino acid and charge it onto a corresponding tRNA. princeton.edu This engineered translational machinery then allows for the site-specific or residue-specific incorporation of the amino acid into a protein during ribosomal translation. princeton.edumdpi.com

Once incorporated, the azide group serves as a versatile platform for bio-orthogonal reactions, allowing for the selective modification of the protein without affecting the native amino acid residues. nih.govpnas.org This has led to the development of engineered proteins with a wide range of applications:

Therapeutic Proteins: Proteins can be engineered with azide groups to allow for the attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation. This can increase the protein's hydrodynamic size, reduce its immunogenicity, and extend its circulation half-life in the body.

Diagnostic Tools: Fluorophores or other imaging agents can be attached to the azide handle, enabling the tracking and visualization of proteins within cells or living organisms. rsc.org

Biocatalysts: The active site of an enzyme can be modified by attaching cofactors or other functional groups to enhance its catalytic activity or introduce new functionalities.

Peptide Synthesis and Modification

This compound has become an indispensable tool in the field of peptide science, offering a gateway to creating novel and complex peptide structures with tailored properties.

Utility as a Key Building Block in Peptide Synthesis

This amino acid derivative is widely utilized as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). chemimpex.com Its fluorenylmethoxycarbonyl (Fmoc) protected form, Fmoc-Dab(N3)-OH, is compatible with standard SPPS protocols, allowing for its straightforward incorporation into a growing peptide chain. chemimpex.comrsc.org The azide group is stable under the acidic and basic conditions typically used in SPPS, such as treatment with trifluoroacetic acid (TFA) for cleavage and piperidine (B6355638) for Fmoc deprotection. peptide.com This stability ensures that the azide functionality remains intact throughout the synthesis process, ready for subsequent modifications. peptide.com

The use of azide-containing amino acids like this one is crucial for the synthesis of "clicked" peptides, which have a wide range of applications in biochemistry and medicinal chemistry. nih.gov

Incorporation of Azide Functionality into Peptide Sequences

The primary advantage of using this compound is the ability to introduce an azide group into a specific position within a peptide sequence. chemimpex.com The azide is a bioorthogonal functional group, meaning it does not react with the functional groups typically found in biological systems. cpcscientific.com This allows for highly selective chemical modifications of the peptide.

The most common reaction involving the azide group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". nih.govnih.govcpcscientific.com This reaction is highly efficient and forms a stable triazole ring, linking the peptide to another molecule containing an alkyne group. nih.govcpcscientific.com This method is used to conjugate peptides with various molecules, including:

Fluorophores and quenchers for creating diagnostic probes. rsc.org

PEG chains to improve pharmacokinetic properties. cpcscientific.com

Sugars to create glycopeptides. cpcscientific.com

Small molecule drugs for targeted delivery. cpcscientific.com

The table below summarizes the key features of incorporating azide functionality into peptides.

| Feature | Description | Reference |

| Method | Incorporation during solid-phase peptide synthesis (SPPS) using Fmoc-protected this compound. | chemimpex.com |

| Key Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". | nih.govnih.govcpcscientific.com |

| Bioorthogonality | The azide group is non-reactive with native biological functional groups. | cpcscientific.com |

| Stability | The azide group is stable to standard SPPS conditions (TFA, piperidine). | peptide.com |

| Applications | Conjugation to fluorophores, PEG chains, sugars, and small molecules. | rsc.orgcpcscientific.com |

Creation of Complex Peptide Structures and Peptidomimetics

The versatility of this compound extends to the creation of complex peptide architectures and peptidomimetics. chemimpex.com Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve properties like stability and bioavailability. nih.gov

The triazole ring formed via the CuAAC reaction is structurally similar to a peptide bond, and its formation can be used to create peptide mimics. nih.gov By reacting the azide group on one peptide with an alkyne on another, or within the same peptide, novel structures can be generated. This allows for the synthesis of:

Branched Peptides: Linking peptides together through their side chains.

Stapled Peptides: Creating a covalent bridge within a peptide to lock it into a specific conformation, often to mimic a secondary structure like an α-helix. peptide.com

Peptidomimetics: The triazole linkage can act as a surrogate for a peptide bond, leading to molecules with enhanced resistance to enzymatic degradation. nih.gov

These complex structures are invaluable in drug discovery and chemical biology for probing protein-protein interactions and developing new therapeutic agents. chemimpex.com

Strategies for Peptide Macrocyclization

Peptide macrocyclization is a widely used strategy to improve the metabolic stability, receptor affinity, and cell permeability of peptides. researchgate.net this compound provides a powerful tool for achieving this through intramolecular click chemistry. cpcscientific.com

In this approach, a linear peptide is synthesized containing both this compound and an alkyne-containing amino acid. Upon treatment with a copper catalyst, the azide and alkyne groups at different positions in the peptide chain react with each other, forming a cyclic peptide with a triazole linkage. nih.govcpcscientific.com

This method offers several advantages over traditional macrocyclization techniques:

High Efficiency: The click reaction is typically high-yielding and proceeds under mild conditions. cpcscientific.com

Versatility: The positions of the azide and alkyne can be varied to control the size and conformation of the cyclic peptide.

Compatibility: The reaction is compatible with a wide range of other functional groups present in the peptide.

The table below outlines different strategies for peptide macrocyclization where azide-alkyne cycloaddition can be applied.

| Cyclization Strategy | Description | Reference |

| Head-to-Tail | The N-terminus is modified with an alkyne and the C-terminal amino acid is this compound (or vice versa), and the ends are cyclized. | uni-kiel.de |

| Side-Chain to Side-Chain | The peptide contains both this compound and an alkyne-containing amino acid in its sequence, and the side chains are cyclized. | nih.govcpcscientific.com |

| Side-Chain to Terminus | The side chain of an internal this compound is cyclized with an alkyne-modified N- or C-terminus. | nih.gov |

This strategy has been successfully employed to synthesize a variety of cyclic peptides with potent biological activities.

Investigation of Cellular and Biological Processes

Tracking Protein Synthesis Dynamics in Live Cells (Spatial and Temporal Aspects)

2-Amino-4-azidobutanoic acid, commonly known as L-azidohomoalanine (AHA), serves as a powerful tool for monitoring the dynamics of protein synthesis in living cells and organisms. eurisotop.comeurisotop.com As an analog of the amino acid methionine, AHA is incorporated into newly synthesized proteins by the cell's natural translational machinery. nih.govnih.gov This process, termed bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the selective visualization and analysis of nascent proteins. nih.govbiorxiv.org The key to this technique is the azide (B81097) group on AHA, which is a bioorthogonal chemical handle—meaning it is chemically inert within the biological system but can be specifically reacted with a complementary probe. biorxiv.orgnih.gov

This labeling strategy enables researchers to track protein synthesis with high spatial and temporal resolution. purdue.edu Following incorporation of AHA, cells or organisms can be treated with fluorescent probes containing an alkyne group. lumiprobe.com The azide on the newly made proteins and the alkyne on the probe then undergo a highly specific and efficient "click chemistry" reaction, covalently attaching the fluorescent tag. nih.govspringernature.com This process, known as fluorescent non-canonical amino acid tagging (FUNCAT), allows for the direct visualization of where and when proteins are being synthesized within cells. researchgate.netmpg.de

Studies have demonstrated the ability to track protein synthesis over time, revealing the kinetics of protein production and turnover. For instance, in developing murine embryos, newly synthesized AHA-labeled proteins could be detected as early as 3 hours after administration, with peak labeling occurring around 6 hours. nih.gov Furthermore, these studies revealed that the rate of protein turnover varies significantly between different cellular compartments, with extracellular matrix and cytoskeletal proteins showing lower turnover rates compared to cytosolic proteins. nih.gov The technique has been successfully applied in various model organisms, including zebrafish larvae, to visualize nascent proteins in an intact, living organism, providing insights into protein dynamics during development and in response to stimuli. researchgate.netmpg.de

Table 1: Experimental Observations of Protein Synthesis Dynamics using AHA

| Organism/System | Time to Detection | Peak Labeling Time | Key Finding | Reference |

| Murine Embryos | 3 hours | ~6 hours | Turnover rates differ by cellular compartment. | nih.gov |

| Larval Zebrafish | Time-dependent | Not specified | Enabled visualization of protein synthesis in a whole, live organism. | mpg.de |

| HEK293T Cells | 2-hour window | Not applicable | Identified 195 newly synthesized proteins. | nih.gov |

Probing Protein Interactions and Functions within Biological Systems

Beyond simply tracking synthesis, this compound (AHA) provides a sophisticated method for probing the structure, interactions, and functions of proteins within their native biological context. The azide group incorporated into the protein backbone acts as a minimally disruptive, site-specific infrared (IR) probe. nih.gov The vibrational frequency of the azido (B1232118) group is highly sensitive to its local microenvironment, including factors like solvent exposure, electric fields, and proximity to other amino acid residues. nih.gov

This sensitivity allows researchers to monitor conformational changes in proteins, such as those that occur during protein folding or upon interaction with other molecules. For example, studies using the N-terminal domain of the ribosomal protein L9 (NTL9) showed a significant shift in the azido group's IR absorption frequency between the folded and unfolded states. nih.gov In the folded state, where the AHA residue is buried within the hydrophobic core, the azido band appears at a different frequency than in the unfolded state, where it is exposed to water. nih.gov This demonstrates its utility as a high-sensitivity probe for monitoring protein folding and the burial of side chains. nih.gov

Furthermore, this approach can be used to investigate protein-ligand interactions and the electrostatic environment within a protein. nih.gov By incorporating AHA at specific sites, changes in the local environment upon binding of a substrate, inhibitor, or interacting protein can be detected as shifts in the azide's IR spectrum. This provides detailed information about the structural and functional consequences of these interactions. The ability to introduce this probe using the cell's own expression machinery makes it a broadly accessible tool for studying protein dynamics and function in a minimally perturbative way. nih.gov

Influence on Cellular Proteome and Translational Activity

The utility of this compound (AHA) as a methionine surrogate relies on its efficient recognition and incorporation by the cellular translational apparatus, specifically by methionyl-tRNA synthetase. nih.gov Studies have shown that AHA is an excellent substrate for this enzyme in various organisms, from Escherichia coli to mammalian cells, allowing it to effectively compete with endogenous methionine and be incorporated into nascent polypeptide chains. nih.govfrontiersin.org The rate of incorporation can be controlled by the concentration of AHA supplied to the cells and the duration of the labeling period. mpg.de

However, when cells are under mild stress, the metabolic perturbations become more pronounced. frontiersin.org Specific metabolic pathways that were altered in response to AHA incorporation under stress include amino acid and protein synthesis, the TCA cycle, and choline (B1196258) and betaine (B1666868) metabolism. frontiersin.org This suggests that while cells can readily utilize AHA, its presence may place a minor burden on cellular metabolism that becomes more apparent when the cell is already coping with other stressors. frontiersin.org Additionally, the AHA labeling technique has been employed to specifically study cellular responses to stress, such as identifying newly synthesized proteins during starvation-induced autophagy. researchgate.net This demonstrates its utility in dissecting the specific proteomic changes that occur as cells adapt to challenging conditions. researchgate.net

Table 2: Observed Cellular Responses to AHA Incorporation in E. coli

| Condition | Observed Metabolic Impact | Affected Pathways | Reference |

| Normal Growth | Minor metabolic changes | Not specified as dramatic | frontiersin.org |

| Mild Stress | Consistent and robust perturbation | Amino acid synthesis, Protein synthesis, TCA cycle, Choline and betaine metabolism | frontiersin.org |

Application in Environmental Microbiology for In Situ Activity Studies

The BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging) technique, utilizing this compound (AHA), has become an invaluable tool for studying microbial activity directly within complex environmental samples. wsimg.comfrontiersin.org Traditionally, assessing the metabolic activity of microorganisms in situ has been challenging. BONCAT overcomes many of these limitations by directly identifying cells that are actively synthesizing proteins, which is a reliable indicator of cellular activity. wsimg.com

The method involves incubating an environmental sample (such as soil, water, or sediment) with AHA. protocols.io Microorganisms that are metabolically active will incorporate AHA into their proteins. nih.gov Following this incubation, the cells are fixed and permeabilized, and a fluorescently-labeled alkyne probe is added. frontiersin.org Through a click chemistry reaction, the probe attaches to the AHA-containing proteins, rendering the active cells fluorescent. wsimg.com These fluorescently labeled cells can then be visualized by epifluorescence microscopy or quantified using flow cytometry. nih.govfrontiersin.org

A significant advantage of this technique is its broad applicability across diverse microbial taxa, including both Bacteria and Archaea. wsimg.com Furthermore, BONCAT can be combined with other single-cell identification techniques, most notably fluorescence in situ hybridization (FISH). protocols.io This powerful combination allows researchers to simultaneously determine the taxonomic identity of a microorganism (via rRNA-targeted FISH probes) and its translational activity (via BONCAT). wsimg.comosti.gov This dual-labeling approach provides direct insights into which specific microbes are active within a complex community and how they are responding to environmental conditions. wsimg.com

Mechanistic Studies and Specific Biological Interactions

Substrate Promiscuity and Recognition by Aminoacyl-tRNA Synthetases (e.g., Methionyl-tRNA Synthetase)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of a specific amino acid to its corresponding tRNA molecule, a critical step in ensuring the fidelity of protein synthesis. researchgate.net These enzymes exhibit a high degree of specificity for their cognate amino acid. However, some aaRSs display a degree of "substrate promiscuity," allowing them to recognize and activate amino acids that are structurally similar to their natural substrates. This promiscuity is the basis for the incorporation of non-canonical amino acids (ncAAs) into proteins for research purposes.

2-Amino-4-azidobutanoic acid, also known as L-azidohomoalanine (AHA), is a non-canonical amino acid that serves as an analog of methionine. jenabioscience.comnih.gov The structural similarity between AHA and methionine allows it to be recognized by methionyl-tRNA synthetase (MetRS). MetRS activates AHA and attaches it to the methionine tRNA (tRNAMet). This "mischarged" tRNA is then delivered to the ribosome, leading to the incorporation of AHA into newly synthesized proteins in place of methionine.

The ability of MetRS to recognize AHA is a key feature that enables its use in various biochemical and cell biology techniques. The azido (B1232118) group is a bioorthogonal handle, meaning it is chemically inert within the cellular environment but can be selectively reacted with other molecules, such as those containing an alkyne group, through "click chemistry." peptide.com This allows for the specific labeling and visualization of newly synthesized proteins.

Computational studies on Escherichia coli MetRS have shed light on the molecular basis of substrate binding and discrimination. nih.govresearchgate.net These studies show that the enzyme's active site can accommodate methionine analogs, and the binding energies of these analogs correlate with their in vitro kinetic parameters. nih.gov While these studies did not specifically analyze this compound, the principles of substrate recognition and the successful use of AHA in protein labeling experiments across various organisms strongly support its recognition and processing by MetRS.

Mutagenic Potency and Investigation of Bioactivation Pathways

Studies have shown that this compound, referred to in mutagenicity studies as HomoAZAL, exhibits mutagenic properties in bacterial test systems. nih.gov In fact, its mutagenic potency in Salmonella typhimurium was found to be several times higher than that of its structural analog, 3-azido-L-alanine (AZAL). nih.gov

The mechanism by which azido amino acids exert their mutagenicity is believed to involve bioactivation to a more reactive species. Research into the bioactivation pathway of HomoAZAL has provided insights into this process. To investigate the mechanism, deuterium-labeled versions of HomoAZAL were synthesized and their mutagenic potency was assessed. Deuterium substitution at the carbon atom adjacent to the azide (B81097) group resulted in a significant decrease in mutagenic potency compared to the non-deuterated compound. nih.gov This finding suggests that the bioactivation mechanism involves a rate-limiting C-H bond cleavage at this position, leading to the formation of the ultimate mutagen. nih.gov

Further investigation into the bioactivation pathway examined the role of pyridoxal-dependent enzymes. Treatment with (aminooxy)acetic acid (AOA), a known inhibitor of these enzymes, did not alter the mutagenic potency of the related compound AZAL. nih.gov This observation suggests that pyridoxal-dependent processes are not likely involved in the bioactivation of these azido amino acids. nih.gov The focus of the bioactivation mechanism appears to be on the processing of the azide-containing side chain. nih.gov

| Compound | Relative Mutagenic Potency | Effect of Deuterium Substitution (at C adjacent to azide) | Involvement of Pyridoxal-Dependent Processes |

|---|---|---|---|

| This compound (HomoAZAL) | Several times higher than AZAL | Large decrease in potency | Not likely |

| 3-azido-L-alanine (AZAL) | Base level | Not reported in this context | No change in potency with inhibitor |

Studies on Subcellular Protein Synthesis (e.g., Axonal Protein Synthesis)

The ability of this compound to be incorporated into newly synthesized proteins has made it a valuable tool for studying subcellular protein synthesis, particularly in compartments like neuronal axons. Local protein synthesis in axons is crucial for neuronal function and plasticity. nih.govorganic-chemistry.org

A technique known as bio-orthogonal non-canonical amino acid tagging (BONCAT) utilizes azido-containing amino acids like this compound (AHA) to label and identify newly synthesized proteins. acs.orgnih.gov In this method, cells or tissues are incubated with AHA, which is then incorporated into the nascent polypeptide chains. The azido group serves as a tag that can be covalently linked to a reporter molecule, such as a fluorescent dye or biotin (B1667282), via a click chemistry reaction. acs.org

This approach has been successfully applied to study axonal protein synthesis. By treating axons with AHA, researchers can specifically label the proteome that is synthesized locally within the axon. acs.org These labeled proteins can then be visualized through fluorescence microscopy or isolated for identification and quantification using mass spectrometry. This allows for the investigation of how axonal protein synthesis changes in response to various stimuli or in different pathological conditions. nih.gov

The use of non-canonical amino acid labeling techniques like BONCAT offers several advantages for studying subcellular protein synthesis. It allows for the direct identification of newly synthesized proteins without the need for radioactive isotopes. Furthermore, it provides a means to visualize and purify proteins synthesized within a specific timeframe and in a specific cellular compartment.

| Technique | Probe | Principle | Application in Axonal Protein Synthesis |

|---|---|---|---|

| BONCAT (Bio-orthogonal Non-canonical Amino Acid Tagging) | This compound (AHA) | Metabolic incorporation of AHA into new proteins, followed by bio-orthogonal ligation to a reporter molecule. | Labeling, visualization, and identification of de novo synthesized axonal proteins. |

Enzymatic Processing and Oxidative Modification Studies

The azido group of this compound is generally stable under physiological conditions and resistant to modification by most cellular enzymes, a property that is essential for its use as a bioorthogonal reporter. peptide.com However, some enzymatic systems have been shown to reduce azides. For example, certain cytochrome P450 enzymes can catalyze the oxygen-dependent reduction of azide-based compounds to their corresponding amines. acs.org While this has not been specifically demonstrated for this compound, it points to the possibility of enzymatic processing under certain cellular contexts, such as hypoxia. acs.org

The azide radical (N3•) has been shown to react selectively with certain amino acid residues in proteins, particularly tryptophan, and to a lesser extent, cysteine and tyrosine in alkaline solutions. nih.gov This reactivity is generally observed under conditions of pulse radiolysis and is not a typical physiological reaction. The azido group in this compound is generally considered stable and does not readily undergo oxidative modification within the cell. peptide.com

Advanced Methodologies and Combinatorial Approaches

Integration with Proteomics Techniques for Protein Identification and Analysis

The incorporation of 2-Amino-4-azidobutanoic acid into newly synthesized proteins provides a chemical handle—the azide (B81097) group—that enables their selective isolation and identification from the total proteome. This is the foundation of the Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) methodology.

A primary application of BONCAT is the enrichment and identification of newly synthesized proteins from complex biological samples. This workflow couples metabolic labeling with affinity purification and subsequent analysis by tandem mass spectrometry (MS/MS). researchgate.net The process involves several key steps:

Metabolic Labeling: Cells or organisms are cultured in media where methionine is replaced with this compound. As a methionine surrogate, it is incorporated into proteins during active translation. axispharm.comjenabioscience.commedkoo.com

Cell Lysis: After the desired labeling period, cells are lysed to release the total protein content, which includes both pre-existing proteins and the newly synthesized, azide-tagged proteins.

Click Chemistry: The azide-functionalized proteins are selectively reacted with a reporter molecule containing a terminal alkyne. researchgate.net For affinity purification, this reporter is typically an alkyne-biotin tag. The reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage. nih.gov

Affinity Purification: The biotinylated protein population is then captured and isolated from the total lysate using an affinity matrix, such as streptavidin- or avidin-coated beads. researchgate.netnih.gov

Elution and Digestion: After washing away non-specifically bound proteins, the captured proteins are eluted. They are then typically digested into smaller peptides using an enzyme like trypsin. researchgate.netfrontiersin.org

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by tandem mass spectrometry (LC-MS/MS) to determine the amino acid sequences and thereby identify the newly synthesized proteins. researchgate.netaxispharm.com

This tandem affinity strategy achieves exceptional purification grades, minimizing background and facilitating the sensitive detection of even low-abundance proteins. nih.govnih.gov The use of fully denaturing conditions during purification can be advantageous as it inhibits the activity of enzymes like hydrolases, preserving post-translational modifications such as ubiquitination for subsequent analysis. nih.gov

| Step | Description | Key Reagents/Components |

| 1. Labeling | Incorporation of this compound into nascent proteins in live cells. | This compound (AHA) |

| 2. Lysis | Solubilization of cells to release total proteome. | Lysis Buffer |

| 3. Tagging | Covalent attachment of a biotin (B1667282) tag to azide-modified proteins. | Alkyne-Biotin, Copper(I) catalyst |

| 4. Capture | Selective binding of biotinylated proteins to an affinity resin. | Streptavidin/Avidin beads |

| 5. Elution | Release of bound proteins from the affinity resin. | Elution buffer (e.g., containing excess biotin) |

| 6. Analysis | Digestion of proteins and identification of peptides by MS/MS. | Trypsin, Mass Spectrometer |

The BONCAT methodology can be powerfully combined with other proteomic fractionation techniques to isolate and analyze specific subproteomes. researchgate.net By introducing additional purification steps before or after the affinity capture of AHA-labeled proteins, researchers can significantly reduce sample complexity. This enables a more focused and sensitive analysis of protein synthesis within specific cellular compartments, protein complexes, or in response to particular stimuli. researchgate.net For example, BONCAT can be coupled with:

Subcellular Fractionation: Isolating organelles like mitochondria, nuclei, or the endoplasmic reticulum before performing the click reaction and affinity purification allows for the specific identification of proteins newly synthesized within those compartments.

Immunopurification: A specific protein of interest can be immunoprecipitated, and BONCAT can then be used to identify newly synthesized proteins that are part of its associated complex. researchgate.net

This approach is particularly valuable for detecting subtle changes in a proteome that might otherwise be obscured by the high abundance of housekeeping proteins. researchgate.net It allows for targeted investigation of newly synthesized proteins in specific biological contexts, such as identifying the secretome (secreted proteins) or proteins localized to neuronal axons.

Combining Metabolic Labeling with Cellular Imaging and Diagnostics

Beyond proteomic identification, the azide handle introduced by this compound serves as a versatile tag for cellular imaging and the development of diagnostic assays. These methods leverage the same fundamental principles of metabolic labeling and click chemistry but utilize fluorescent reporters instead of affinity tags.

Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) is a technique used to visualize the spatial distribution of newly synthesized proteins within fixed cells, tissues, and even whole organisms. nih.gov The workflow is analogous to BONCAT but with a different endpoint:

Metabolic Labeling: Cells or organisms are incubated with this compound to incorporate it into nascent proteins. nih.gov

Fixation and Permeabilization: The biological sample is chemically fixed and permeabilized to allow entry of the detection reagents.

Fluorescent "Click" Reaction: An alkyne-functionalized fluorescent dye is covalently attached to the azide-tagged proteins via a click chemistry reaction. nih.govnih.gov This renders the newly synthesized proteome fluorescent.

Microscopic Visualization: The sample is then analyzed by fluorescence microscopy, revealing the location and intensity of protein synthesis with subcellular resolution. jenabioscience.com

FUNCAT provides spatial and temporal information about protein synthesis that is not accessible through traditional biochemical or proteomics methods. It can be combined with other imaging techniques, such as immunohistochemistry, to colocalize newly synthesized proteins with specific cellular markers. nih.gov

In complex microbial communities, a key challenge is to link metabolic function to specific taxa. The combination of Bioorthogonal Non-Canonical Amino Acid Tagging with Fluorescence In Situ Hybridization (BONCAT-FISH) directly addresses this challenge. nih.govnih.gov This powerful single-cell technique allows for the simultaneous visualization of protein synthesis activity and the taxonomic identification of individual microorganisms within their natural environment. nih.govwsimg.com

The BONCAT-FISH protocol involves:

Incubating an environmental sample (e.g., oral biofilm, sediment, pond water) with this compound. nih.gov

Fixing the cells and performing the fluorescent click reaction to label translationally active microbes. wsimg.com

Subsequently performing FISH using fluorescently labeled oligonucleotide probes that target specific ribosomal RNA (rRNA) sequences, thereby identifying the cells taxonomically. nih.gov

Visualizing the sample using multi-channel fluorescence microscopy to directly correlate the BONCAT signal (translational activity) with the FISH signal (taxonomic identity). nih.govwsimg.com

BONCAT-FISH is a fast and inexpensive method that offers a direct link between "who is there" and "what are they doing" in microbial ecology. nih.gov

| Technique | Principle | Reporter Molecule | Primary Output |

| BONCAT-Proteomics | Metabolic labeling followed by affinity purification and MS. | Alkyne-Biotin | Identification and quantification of newly synthesized proteins. |

| FUNCAT | Metabolic labeling followed by fluorescent tagging. | Alkyne-Fluorophore | Microscopic visualization of protein synthesis location. |

| BONCAT-FISH | Combines BONCAT with rRNA-targeted hybridization. | Alkyne-Fluorophore & FISH Probes | Correlation of translational activity with taxonomic identity at the single-cell level. nih.govnih.gov |

Application in Biomolecular Nuclear Magnetic Resonance (NMR) Studies

The incorporation of this compound, also known as L-azidohomoalanine (AHA), into proteins represents a significant advancement in the field of biomolecular NMR. nih.govresearchgate.net As a methionine surrogate, it is readily integrated into a protein's primary structure during translation. nih.govjenabioscience.com The true power of this non-canonical amino acid lies in its terminal azide (N₃) group, which serves as a bioorthogonal chemical handle. This handle allows for the site-specific attachment of various NMR-active probes through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.govmdpi.comrsc.org This combinatorial approach, which pairs the biosynthetic incorporation of the amino acid with a subsequent chemical ligation, has opened new avenues for studying protein structure, dynamics, and interactions with unprecedented detail.

Site-Specific Attachment of Paramagnetic Probes for Pseudocontact Shift (PCS) Analysis

A powerful application of incorporating this compound is the site-specific introduction of paramagnetic lanthanide tags. researchgate.net This advanced methodology involves a two-step process: first, the protein is expressed with this compound at a desired location; second, an alkyne-derivatized chelator, such as nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA), is covalently attached to the azide group via a CuAAC reaction. researchgate.net This chelator then sequesters a paramagnetic lanthanide ion (e.g., Tm³⁺, Dy³⁺, Tb³⁺).

The presence of this paramagnetic center induces significant changes in the NMR spectrum, most notably pseudocontact shifts (PCS). researchgate.net PCS are long-range effects, influencing the chemical shifts of nuclear spins up to 40 Å away from the paramagnetic ion, and are exquisitely sensitive to the three-dimensional structure of the protein. By measuring these shifts, researchers can obtain valuable long-range distance and angular information, which serves as crucial restraints for determining and refining protein structures. researchgate.netacs.org This technique is particularly valuable for studying large proteins and protein complexes where traditional NOE-based methods may be insufficient. Studies have successfully utilized this approach by incorporating an azide-bearing amino acid, ligating it with alkyne derivatives of NTA or IDA, and charging the complex with lanthanide ions, which produced sizeable and readily analyzable PCS in the target proteins. researchgate.net

| Probe Type | Attachment Chemistry | Paramagnetic Ion | NMR Information Obtained | Reference |

|---|---|---|---|---|

| Alkyne-NTA | CuAAC | Lanthanides (e.g., Tm³⁺, Dy³⁺) | Pseudocontact Shifts (PCS) for long-range structure determination | researchgate.net |

| Alkyne-IDA | CuAAC | Lanthanides (e.g., Tm³⁺, Dy³⁺) | Pseudocontact Shifts (PCS) for long-range structure determination | researchgate.net |

| Nitroxide Labels | CuAAC | Not Applicable (stable radical) | Long-range distance restraints via EPR spectroscopy (e.g., DEER) | acs.org |

¹⁹F NMR Probes for Studying Protein Conformation and Dynamics

Another key combinatorial approach involves using this compound to attach fluorine-containing probes for ¹⁹F NMR spectroscopy. nih.goved.ac.uknih.gov The ¹⁹F nucleus is an ideal NMR probe for biological systems because it has a spin of ½, a high gyromagnetic ratio (leading to high sensitivity), and 100% natural abundance. ed.ac.uknsf.gov Crucially, fluorine is virtually absent from biological systems, meaning that ¹⁹F NMR spectra of labeled proteins are free from background signals. ed.ac.uk

The methodology follows the same principle: this compound is incorporated into the protein, and an alkyne-functionalized ¹⁹F-containing tag is then "clicked" onto the azide. This allows for the placement of a sensitive ¹⁹F reporter at virtually any site within the protein. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. nih.govnih.gov Consequently, any change in protein conformation, such as those induced by ligand binding, protein-protein interactions, or folding/unfolding events, will result in a measurable change in the ¹⁹F NMR signal. nih.govnih.gov This enables researchers to monitor subtle structural perturbations both near the active site and at distant locations, providing insights into allosteric regulation and protein dynamics. nih.gov

| Probe Type | Attachment Chemistry | Key Advantage | Information Obtained from ¹⁹F NMR | Reference |

|---|---|---|---|---|

| Alkyne-functionalized ¹⁹F Tags (e.g., trifluoromethyl groups) | CuAAC or SPAAC | No background signal, high sensitivity to local environment | Protein conformational changes, ligand binding, protein-protein interactions, folding dynamics | nih.goved.ac.uknih.gov |

The use of this compound as a gateway for these advanced NMR applications underscores its importance in modern structural biology. The ability to combine genetic encoding with bioorthogonal chemistry provides a versatile and powerful toolkit for dissecting complex biological processes at the atomic level.

Future Perspectives and Emerging Research Directions

Development of Novel Bioactive Molecules and Research Tools

The ability to introduce a chemically unique handle into proteins at specific sites is a powerful tool for developing new bioactive molecules and research probes. riken.jp The azide (B81097) group of 2-amino-4-azidobutanoic acid serves as a versatile anchor for "click chemistry," a set of highly efficient and specific reactions. chemimpex.com This allows for the precise attachment of various functional molecules, such as fluorescent dyes, cross-linkers, and affinity tags, to proteins of interest. chemimpex.comlabmix24.com

This methodology is crucial for:

Studying Protein Interactions: By incorporating this non-canonical amino acid, researchers can create tools to investigate complex biological systems and protein-protein interactions with high precision. chemimpex.com

Protein Modification: It enables the site-selective modification of proteins, which can enhance their stability or activity, a critical aspect in the development of more effective biopharmaceuticals. riken.jpchemimpex.com

Bioorthogonal Labeling: Its use in introducing bioorthogonal handles into proteins is fundamental for tracking and visualizing biological processes without interfering with native biochemistry. labmix24.comnih.gov

Future research will likely focus on expanding the variety of molecules that can be attached to the azide group, leading to the creation of sophisticated research tools for real-time imaging and functional analysis of proteins within living cells.

Advancements in Targeted Therapeutic Strategies and Drug Development

The incorporation of this compound into peptides and proteins opens new avenues for designing targeted therapies. Its unique structure facilitates the development of peptide-based drugs that can be precisely directed to specific biological pathways or disease sites. chemimpex.com

Emerging therapeutic strategies include:

Targeted Drug Delivery: The azide group allows for the conjugation of drugs to targeting moieties, such as antibodies or ligands, creating delivery systems that can selectively accumulate at the desired site, thereby increasing efficacy and reducing side effects. chemimpex.com

Peptide-Based Therapeutics: As a building block in peptide synthesis, it enables the creation of novel therapeutic peptides with enhanced properties. chemimpex.com The modification of antimicrobial peptides (AMPs) with non-canonical amino acids, for instance, can improve their stability and potency against resistant pathogens. asm.orgresearchgate.net

Cancer Therapy: The metabolic pathways of amino acids are increasingly recognized as targets in oncology. nih.govnews-medical.net While direct applications are still emerging, engineered proteins or peptides containing this compound could be designed to interfere with the amino acid metabolism of cancer cells, offering a novel therapeutic approach. researchgate.net

The table below outlines potential therapeutic applications leveraging this compound.

| Therapeutic Strategy | Mechanism of Action | Potential Disease Target |

| Antibody-Drug Conjugates | Azide group used as a chemical handle to attach a potent cytotoxic drug to a tumor-targeting antibody. | Various Cancers |

| Engineered Antimicrobial Peptides | Incorporation enhances proteolytic resistance and target specificity. | Multi-drug resistant bacterial infections |

| Enzyme Inhibitors | Design of peptide-based inhibitors that can be "clicked" to imaging agents for diagnostics. | Metabolic Disorders, Cancer |

Expansion of Research in Materials Science and Chemical Biology

In chemical biology, this compound is a valuable tool for probing and manipulating biological systems. chemimpex.com Its applications are expanding into materials science, where the ability to precisely control the assembly of biomolecules is leading to the development of novel biomaterials. chemimpex.com

Future directions in these fields include:

Designing Smart Biomaterials: Proteins containing this amino acid can be "clicked" together to form hydrogels, films, and scaffolds with tailored biological and mechanical properties for applications in tissue engineering and regenerative medicine.

Protein Engineering: The modification of proteins with this compound can enhance their stability and function, which is crucial for creating more effective biopharmaceuticals and industrial enzymes. chemimpex.com

Studying Biological Processes: It provides a means to site-selectively introduce probes to study protein function and interactions within their native environment. riken.jpchemimpex.com

Addressing Challenges in Multi-Non-Canonical Amino Acid Incorporation

While the incorporation of a single non-canonical amino acid (ncAA) is well-established, the simultaneous incorporation of multiple distinct ncAAs into a single protein remains a significant challenge. nih.gov Overcoming this hurdle is a key area of future research, as it would vastly expand the chemical diversity and functionality of engineered proteins.

Current challenges and potential solutions include:

Codon Reassignment: A limited number of codons (typically stop codons like UAG) are available for reassignment to an ncAA. riken.jp Using quadruplet codons or orthogonal ribosome-mRNA pairs could provide more "blank" codons. nih.govnih.gov

Orthogonal Translation Systems: Developing multiple, mutually orthogonal aminoacyl-tRNA synthetase/tRNA pairs that function efficiently within the same cell without cross-reactivity is a major technical barrier.

Efficiency and Fidelity: The efficiency of incorporating multiple ncAAs is often low, leading to truncated proteins. riken.jpnih.gov Furthermore, ensuring the fidelity of incorporation at each designated site is critical.

Cellular Viability: The expression of multiple foreign translational components and the production of highly modified proteins can be toxic to the host cell. asm.org Cell-free protein synthesis systems offer a promising alternative to bypass cellular toxicity. asm.org

Successfully addressing these challenges will require significant advances in synthetic biology and genetic engineering. twistbioscience.com The ability to create proteins with multiple, precisely placed chemical modifications would revolutionize protein design for therapeutic, diagnostic, and materials science applications.

Q & A

Q. What experimental protocols are recommended for optimizing solubility of 2-Amino-4-azidobutanoic acid in biological assays?

- Methodological Answer :

Solubility is critical for biological applications. Evidence suggests this compound dissolves in water, DMSO, and DMF . For cell-based assays, pre-dissolve in DMSO (≤10% v/v final concentration) to avoid cytotoxicity. Validate solubility using dynamic light scattering (DLS) or turbidity measurements. For aqueous buffers, adjust pH to 7.0–7.4 to stabilize the azide group and prevent aggregation. Centrifuge at 15,000 × g for 10 minutes to remove insoluble particulates before use.

Q. How should researchers characterize purity and identity of this compound?

- Methodological Answer :

Use orthogonal analytical techniques:- HPLC-MS : Monitor purity (>95% as per specifications) using a C18 column with a water-acetonitrile gradient (0.1% formic acid) .

- NMR : Confirm structure via <sup>1</sup>H NMR (D2O or DMSO-d6). Key peaks include δ 3.3–3.5 ppm (CH2-N3) and δ 1.8–2.1 ppm (β-CH2) .

- FTIR : Verify azide stretch at ~2100 cm<sup>−1</sup> .

Q. What safety protocols are essential for handling azide-containing compounds?

- Methodological Answer :

- Storage : Store at −20°C in airtight, light-resistant containers to prevent azide degradation .

- Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Avoid metal catalysts (e.g., Cu) to prevent explosive azide reactions .

- Waste Disposal : Neutralize with excess sodium hypochlorite (10% bleach) before disposal to degrade azides .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for azide-functionalized amino acids under physiological conditions?

- Methodological Answer :

Discrepancies may arise from buffer composition or trace metal contamination. To address:- Stability Assay : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Compare with controls containing EDTA (1 mM) to chelate metal ions .

- Data Interpretation : If degradation exceeds 10% in 24 hours, reformulate with stabilizing agents (e.g., 0.1% BSA) or use lower temperatures (4°C) during experiments .

Q. What strategies mitigate non-specific labeling in click chemistry applications using this compound?

- Methodological Answer :

Non-specific binding is common in cellular click chemistry. Mitigate via:- Quencher Controls : Include non-azido amino acids (e.g., L-alanine) to assess background signal .

- Copper-Free Click Chemistry : Use dibenzocyclooctyne (DBCO)-conjugated fluorophores to bypass cytotoxic Cu(I) catalysts .

- Wash Optimization : Increase SDS concentration (0.1–0.5%) in post-labeling washes to remove unreacted probes .

Q. How should researchers design controls for metabolic incorporation studies of azido-amino acids?

- Methodological Answer :

Data Analysis and Contradiction Management

Q. How to address discrepancies in quantification of azide incorporation efficiency?

- Methodological Answer :

- Calibration Curve : Use synthetic azide standards (e.g., 4-azidobenzoic acid) to normalize fluorescence or MS signals .

- Cross-Validation : Compare data from two independent methods (e.g., flow cytometry vs. LC-MS/MS) .

- Error Sources : Account for batch-to-batch variability in compound purity by repeating experiments with freshly synthesized batches .

Tables for Key Parameters

| Parameter | Recommended Value | Evidence Source |

|---|---|---|

| Solubility in DMSO | ≥50 mg/mL | |

| Storage Temperature | −20°C (desiccated) | |

| HPLC Purity Threshold | >95% | |

| Azide Stability (pH 7.4) | >90% over 24 hours (with EDTA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.